molecular formula C13H24 B1583326 1-Tridecyne CAS No. 26186-02-7

1-Tridecyne

Cat. No. B1583326
CAS RN: 26186-02-7
M. Wt: 180.33 g/mol
InChI Key: GZEDKDBFUBPZNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tridecyne, also known as tridec-1-yne, is a terminal alkyne that has been used in various scientific research applications. It is a hydrophobic compound that is soluble in organic solvents such as chloroform, ether, and benzene.

Scientific Research Applications

Tumor Lipids and Metabolic Relationships

1-Tridecyne, through its structural components, contributes to understanding the metabolic relationships in tumor lipids. Research conducted on Ehrlich ascites cells highlighted the significance of various hydrocarbon moieties in triglycerides and phosphoglycerides, revealing insights into the metabolic pathways and structural compositions of these lipids. This understanding is vital in the context of cancer biology and the development of therapeutic strategies (Wood & Snyder, 1969).

Synthesis and Structure of Nitrogen-Rich Compounds

1-Tridecyne is integral in the synthesis of larger polycyclic molecular precursors, such as those containing an s-heptazine core, which improve stability and order in carbon nitride products. The synthesis of 2,5,8-triazido-s-heptazine from melon, an oligomeric s-heptazine, and its photoluminescence properties offer potential applications in materials science and photophysics (Miller, Swenson, & Gillan, 2004).

Poly-1,2,3-Triazole-Based Functional Materials

The role of 1-Tridecyne extends to the synthesis of poly-1,2,3-triazole-based functional materials, which are significant in drug synthesis and various other scientific fields. This research area focuses on raw material selection, synthetic processes, and the development of new strategies for creating these materials, emphasizing their broad range of applications (Huo et al., 2017).

Corrosion Inhibition

Triazine derivatives, a class of compounds where 1-Tridecyne plays a role, have shown efficacy as corrosion inhibitors due to their nitrogen-rich structure. The presence of three nitrogen atoms and substituents in the triazine ring enhances adsorption on metallic substrates, making them effective for corrosion protection. This application has significance in materials engineering and maintenance (Chauhan, Quraishi, Nik, & Srivastava, 2020).

Cancer Research and Tricyclic Antidepressants

In cancer research, studies have investigated the link between tricyclic antidepressants and reduced incidence of certain cancers. While not directly involving 1-Tridecyne, this area of research provides context for understanding complex biological interactions and therapeutic potentials in oncology (Walker, Card, Bates, & Muir, 2010).

properties

IUPAC Name

tridec-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24/c1-3-5-7-9-11-13-12-10-8-6-4-2/h1H,4-13H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEDKDBFUBPZNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0067185
Record name 1-Tridecyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0067185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tridecyne

CAS RN

26186-02-7
Record name 1-Tridecyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26186-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Tridecyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026186027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Tridecyne
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Tridecyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0067185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tridec-1-yne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.177
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Tridecyne
Reactant of Route 2
1-Tridecyne
Reactant of Route 3
Reactant of Route 3
1-Tridecyne
Reactant of Route 4
Reactant of Route 4
1-Tridecyne
Reactant of Route 5
Reactant of Route 5
1-Tridecyne
Reactant of Route 6
1-Tridecyne

Citations

For This Compound
188
Citations
INH White - Biochemical Pharmacology, 1980 - Elsevier
… In contrast, 1-heptyne, 1-decyne and 1-tridecyne readily caused the destruction of cytochrome P-450 in the presence of NADPH. However, both shorter chain length (1-pentyne) and …
Number of citations: 14 www.sciencedirect.com
N Klewer, Z Růžička, S Schulz - Journal of chemical ecology, 2007 - Springer
… by alkylation of 1-tridecyne with dodecyl triflate, modifying a procedure of Matsuda et al. (2002). After purification by column chromatography, unreacted 1-tridecyne was removed by …
Number of citations: 22 link.springer.com
S Numonov, FS Sharopov, S Atolikhshoeva… - Applied Sciences, 2019 - mdpi.com
… pabularia containing 5-pentylcyclohexa-1,3-diene, menthone, 1-tridecyne, and osthole as major compounds. The high coumarin (osthole) content of the essential oil is particularly …
Number of citations: 8 www.mdpi.com
Y Jung, HJ Kim, D Kim, B Joo, JW Jhoo… - Food Science of Animal …, 2023 - ncbi.nlm.nih.gov
… (R)-(-)-14-methyl-8-hexadecyn-1-ol, p-cresol, and 1-tridecyne were used to distinguish the VOC for each group in the multivariate analysis. Sous-vide could be effective in increasing …
Number of citations: 7 www.ncbi.nlm.nih.gov
NZ Mamadalieva, FS Sharopov… - Natural Product …, 2016 - journals.sagepub.com
The chemical composition of the essential oils obtained from aerial parts of Nepeta alatavica Lipsky, N. nuda L., and N. olgae Regel (Lamiaceae), growing wild in Central Asia (…
Number of citations: 11 journals.sagepub.com
CP Tsonis, SA Ali, MIM Wazeer - Polymer, 1986 - Elsevier
… The two alkynes 1tridecyne and 1-tetradecyne run at -37C gave no copolymer with SO2; instead the organic comonomers were solidified and precipitated. The pure or impure internal …
Number of citations: 13 www.sciencedirect.com
S Rang, K Kuningas, A Orav, O Eisen - Journal of Chromatography A, 1976 - Elsevier
n-Alkynes have characteristic retention index (I) increments (H and ΔI, where I = I n-alkyne — I n-alkane and ΔI = I polar — I non-polar ) that permit the identification of positional isomers. …
Number of citations: 16 www.sciencedirect.com
RA Nyquist - Applied spectroscopy, 1985 - opg.optica.org
The 1-alkynes with the basic structure CH3 (CH2), C~ CH, where n is 1-14, exhibit characteristic vapor-phase infrared spectral features useful in spectra-structure identification. Table I …
Number of citations: 1 opg.optica.org
A Anandan, R Eswaran, A Doss… - … , Pharmacology & Life …, 2011 - researchgate.net
Medicinal plants, herbs, spices and herbal remedies are integral components of alternative system of medicine since times immemorial. Cassia auriculata Linn. is a potential folklore …
Number of citations: 25 www.researchgate.net
O Zuas, D Styarini - Reaktor, 2009 - ejournal.undip.ac.id
A quantitative structure-property relationships (QSPR) was used in this study to relate the critical volume (Vc) of unsaturated hydrocarbons alkenes and alkynes compounds to their …
Number of citations: 6 ejournal.undip.ac.id

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.